molecular formula C15H22O4 B100862 Zinniol CAS No. 17811-28-8

Zinniol

Cat. No. B100862
CAS RN: 17811-28-8
M. Wt: 266.33 g/mol
InChI Key: DUMQPTRUYCCSEZ-UHFFFAOYSA-N
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Description

Zinniol is a phytotoxin produced by fungi of the Alternaria group, including species such as Alternaria tagetica and Alternaria zinniae. It has been implicated in causing symptoms in plants that resemble those induced by the fungi themselves, such as necrosis in various plant species and chlorosis of leaf tissue. Zinniol's production is influenced by compounds present in the host plant, as seen in the case of Phoma macdonaldii infecting sunflower plants .

Synthesis Analysis

The synthesis of zinniol and its derivatives has been a subject of research, with the first total synthesis of related phytotoxins like cichorine and zinnimidine being reported. These syntheses typically involve the sequential connection of functionalities on an aromatic nucleus followed by cyclization processes . Additionally, natural zinniol derivatives have been isolated and synthesized from culture filtrates of Alternaria tagetica, providing insights into the structure-activity relationships of these compounds .

Molecular Structure Analysis

Zinniol's molecular structure has been characterized as 1,2-bis(hydroxymethyl)-5-(3',3'-dimethylallyloxy)-3-methoxy-4-methylbenzene. This structure has been confirmed through chemical and spectroscopic studies, which are crucial for understanding the compound's interactions with plant cells and for the synthesis of zinniol derivatives .

Chemical Reactions Analysis

Zinniol interacts with plant cells by binding to protoplasts and isolated membranes in a saturable and reversible manner. It stimulates the entry of calcium into plant protoplasts, which can partially reverse the effects of calcium-channel blockers. This suggests that zinniol may target sites affected by both zinniol and calcium-channel blockers, as well as unique sites affected only by zinniol .

Physical and Chemical Properties Analysis

The physical and chemical properties of zinniol contribute to its role as a phytotoxin. It is capable of inducing chlorophyll retention in barley leaves, suggesting a selective action on plant tissue. Zinniol also causes the production of sunken, discolored lesions in sensitive sunflower cultivars, indicating its phytotoxic effects at certain concentrations. However, its role as a true phytotoxin has been questioned, as pure zinniol did not show marked phytotoxicity at concentrations known to induce necrosis in marigold leaves, suggesting that other factors or compounds may contribute to the observed phytotoxicity .

Scientific Research Applications

Zinniol as a Phytotoxin

Zinniol is known for its role as a non-host-specific phytotoxin produced by various fungi, including Alternaria and Phoma species. It induces necrosis in a range of unrelated plant species, and its presence has been confirmed in infected tissues, implicating it in disease processes. For example, Zinniol isolated from Phoma macdonaldii was found to be involved in stem blight of sunflower (Sugawara & Strobel, 1986). Additionally, Zinniol's production by Alternaria dauci and its phytotoxic effects on carrots were studied, demonstrating its role in causing dark brown necrotic spots on leaves (Barash, Mor, Netzer, & Kashman, 1981).

Chlorophyll Retention and Plant Responses

A unique application of Zinniol includes its ability to induce enhanced chlorophyll retention in leaf tissue of cereal species, as shown in studies involving barley leaves (Robeson & Strobel, 1984). This indicates a selective action of Zinniol on plants, potentially offering insights into plant defense mechanisms.

Cellular Interaction and Effects

Research has also focused on the interaction of Zinniol at the cellular level. For instance, a study evaluating its activity against Tagetes erecta (marigold) suggested that Zinniol may not play a significant role in the infectious process, raising questions about its classification as a non-host selective phytotoxin (Qui et al., 2010). Another study showed that Zinniol binds to carrot protoplasts, stimulating calcium entry, which hints at a complex interaction with plant cellular mechanisms (Thuleau et al., 1988).

Zinniol Derivatives and Chemical Studies

Further research has been conducted on zinniol derivatives and related compounds. This includes the isolation and characterization of various zinniol-related compounds from Alternaria cichorii, showing different degrees of phytotoxicity (Stierle, Hershenhorn, & Strobel, 1993). The synthesis and structure-activity correlation of natural zinniol derivatives from Alternaria tagetica were also explored (Gamboa-Angulo et al., 2002).

Safety And Hazards

Zinniol is not classified as a hazardous substance or mixture .

Future Directions

The biological activities of compounds like zinniol range from broadly toxic to host specific . Phytotoxicology offers a viable supplement to organic synthesis as a means of developing and implementing new, biorational, and economical herbicides .

properties

IUPAC Name

[2-(hydroxymethyl)-3-methoxy-4-methyl-5-(3-methylbut-2-enoxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O4/c1-10(2)5-6-19-14-7-12(8-16)13(9-17)15(18-4)11(14)3/h5,7,16-17H,6,8-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUMQPTRUYCCSEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=C1OC)CO)CO)OCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10170425
Record name Zinniol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10170425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Zinniol

CAS RN

17811-28-8
Record name Zinniol
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Zinniol
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Record name Zinniol
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125427
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Record name Zinniol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZINNIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XM821R13R
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
500
Citations
MM Gamboa-Angulo, F Escalante-Erosa… - Journal of Agricultural …, 2002 - ACS Publications
… Structure−activity studies carried out by preparing and testing zinniol derivatives … zinniol (Figure 1), including the isomeric phthalides 2 and 3, 8-zinniol 2-(phenyl)ethyl ether (4), 8-zinniol …
Number of citations: 30 pubs.acs.org
I Barash, H Mor, D Netzer, Y Kashman - Physiological Plant Pathology, 1981 - Elsevier
… Zinniol could be detected during spore germination and early growth phases. Application of zinniol to … The symptoms caused by zinniol were identical with those produced by the fungus. …
Number of citations: 54 www.sciencedirect.com
PJ Cotty, IJ Misaghi - Phytopathology, 1984 - apsnet.org
… that zinniol production may have … zinniol production and the general paucity of information on the distribution of the secondary metabolites of Alternaria spp. led us to investigate zinniol …
Number of citations: 80 www.apsnet.org
PJ Cotty, IJ Misaghi, RB Hine - Phytopathology, 1983 - apsnet.org
… identified as zinniol by comparing it with synthetic zinniol in: … either of the toxins or synthetic zinniol. The toxins are not host … , alternaric acid, and zinniol also are produced by a number …
Number of citations: 40 www.apsnet.org
HJ Duan, F Xie, DD Xia, TP Xie, Y Zhang, Y Sun… - Phytochemistry …, 2022 - Elsevier
… out, which led to the isolation of three undescribed zinniol derivatives, arcopiniols AC (1–3), together with three known ones zinniol (4), 8-zinniol methyl ether (5) and maristachone B (6) …
Number of citations: 2 www.sciencedirect.com
A Stierle, J Hershenhorn, G Strobel - Phytochemistry, 1993 - Elsevier
… A notable exception to this chemical diversification has been zinniol, the most common … of this extract yielded zinniol, and a series of compounds chemically related to zinniol. The …
Number of citations: 53 www.sciencedirect.com
F Sugawara, G Strobel - Plant science, 1986 - Elsevier
… of zinniol appears to be regulated by one or more compounds in the sunflower plant. Zinniol has been … The hypocotyls of sunflower cultivars react differently to zinniol when injected with …
Number of citations: 36 www.sciencedirect.com
JA Qui, LA Castro-Concha, K García-Sosa… - Journal of General Plant …, 2010 - Springer
… erecta) plants, the true role of zinniol in the infectious process remains uncertain. Using … effects of zinniol and the lipophilic fraction at the cellular level and showed that pure zinniol is not …
Number of citations: 17 link.springer.com
P Thuleau, A Graziana, M Rossignol… - Proceedings of the …, 1988 - National Acad Sciences
… We conclude that zinniol acts on calcium entry but that the targets of the toxin and of calcium… of sites affected both by zinniol and by channel blockers and of sites affected only by zinniol. …
Number of citations: 50 www.pnas.org
DJ Robeson, GA Strobel - Phytochemistry, 1984 - Elsevier
… of Alternaria tagetica and identified as zinniol. The selective action of zinniol, a non host-… : enhanced chlorophyll retention occurs in zinniol-treated leaf tissue of three cereal species. …
Number of citations: 37 www.sciencedirect.com

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